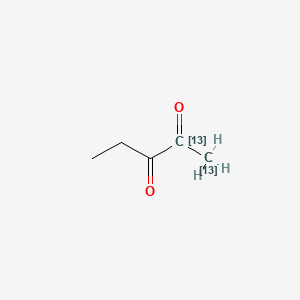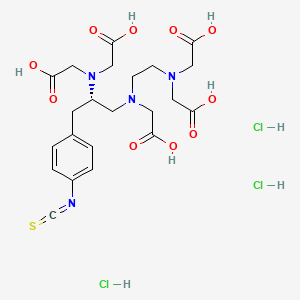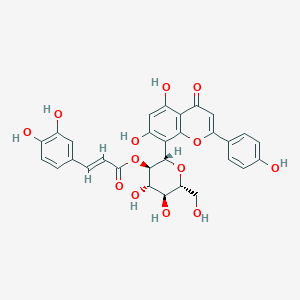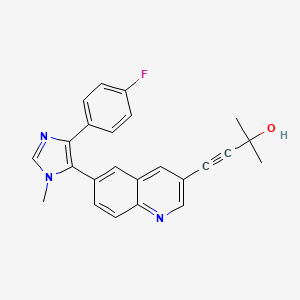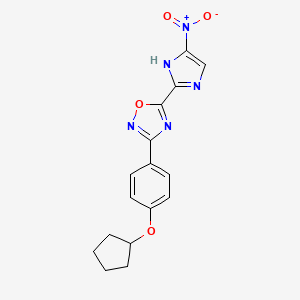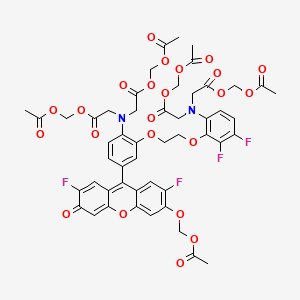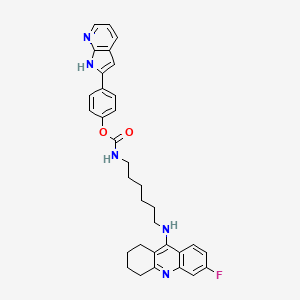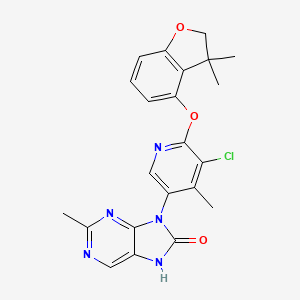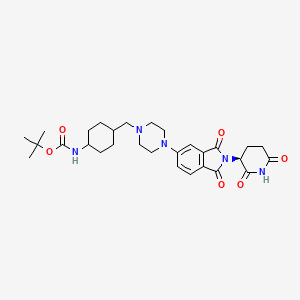
E3 Ligase Ligand-linker Conjugate 78
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E3 Ligase Ligand-linker Conjugate 78 is a compound used in the field of targeted protein degradation. It is part of a class of molecules known as proteolysis-targeting chimeras (PROTACs), which are designed to induce the degradation of specific proteins within cells. This compound consists of three main components: a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. The formation of a ternary complex between these components leads to the ubiquitination and subsequent proteasomal degradation of the target protein .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 78 involves several steps. Initially, the ligand for the target protein and the ligand for the E3 ligase are synthesized separately. These ligands are then connected via a linker using various chemical reactions. Common synthetic routes include alkylation, amidation, and click chemistry. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
E3 Ligase Ligand-linker Conjugate 78 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .
Aplicaciones Científicas De Investigación
E3 Ligase Ligand-linker Conjugate 78 has numerous applications in scientific research:
Chemistry: Used as a tool for studying protein degradation pathways and developing new chemical probes.
Biology: Employed in the investigation of cellular processes and protein functions.
Medicine: Explored as a potential therapeutic agent for targeting disease-related proteins, particularly in cancer and neurodegenerative diseases.
Industry: Utilized in the development of novel drug candidates and biotechnological applications
Mecanismo De Acción
The mechanism of action of E3 Ligase Ligand-linker Conjugate 78 involves the formation of a ternary complex between the target protein, the E3 ligase, and the conjugate. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in maintaining protein homeostasis within cells .
Comparación Con Compuestos Similares
E3 Ligase Ligand-linker Conjugate 78 can be compared with other similar compounds, such as:
Cereblon-based PROTACs: Utilize cereblon as the E3 ligase ligand.
Von Hippel-Lindau (VHL)-based PROTACs: Employ VHL as the E3 ligase ligand.
Inhibitor of Apoptosis Proteins (IAP)-based PROTACs: Use IAP as the E3 ligase ligand.
The uniqueness of this compound lies in its specific ligand-linker combination, which may offer distinct advantages in terms of selectivity, potency, and stability .
Propiedades
Fórmula molecular |
C29H39N5O6 |
|---|---|
Peso molecular |
553.6 g/mol |
Nombre IUPAC |
tert-butyl N-[4-[[4-[2-[(3S)-2,6-dioxopiperidin-3-yl]-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C29H39N5O6/c1-29(2,3)40-28(39)30-19-6-4-18(5-7-19)17-32-12-14-33(15-13-32)20-8-9-21-22(16-20)27(38)34(26(21)37)23-10-11-24(35)31-25(23)36/h8-9,16,18-19,23H,4-7,10-15,17H2,1-3H3,(H,30,39)(H,31,35,36)/t18?,19?,23-/m0/s1 |
Clave InChI |
HSYCLKKVRDTPFG-XWEVFREBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC1CCC(CC1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)[C@H]5CCC(=O)NC5=O |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCC(CC1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B15136913.png)

